3-Amino-6,8-dimethylquinoline dihydrochloride
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Overview
Description
3-Amino-6,8-dimethylquinoline dihydrochloride is a chemical compound with the molecular formula C11H15N2Cl2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dimethylquinoline dihydrochloride typically involves the reaction of 3-aminoquinoline with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete methylation of the quinoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,8-dimethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Amino-6,8-dimethylquinoline dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-Amino-6,8-dimethylquinoline dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-8-methoxyquinoline dihydrochloride
- 3-Amino-6-methoxyquinoline dihydrochloride
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Uniqueness
3-Amino-6,8-dimethylquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
6,8-dimethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-7-3-8(2)11-9(4-7)5-10(12)6-13-11;;/h3-6H,12H2,1-2H3;2*1H |
InChI Key |
NEGHIPAHMLODHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)N)C.Cl.Cl |
Origin of Product |
United States |
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